3-(1,3,5-Trimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine

Serotonin receptor agonism CNS pharmacology Selectivity profiling

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine (CAS 1344868-13-8, MF C₉H₁₅N₃, MW 165.24 g/mol) is a pyrazole-derived allylamine building block that features a fully methyl-substituted pyrazole core and a reactive E‑prop‑2‑en‑1‑amine side chain. The compound is commercially available at ≥97% purity from multiple specialist suppliers and is furnished with full analytical quality assurance.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13624491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3,5-Trimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C=CCN
InChIInChI=1S/C9H15N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-5H,6,10H2,1-3H3/b5-4+
InChIKeySRTLYBYMIRALNT-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine – CAS 1344868-13-8 Procurement & Structural Profile


3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine (CAS 1344868-13-8, MF C₉H₁₅N₃, MW 165.24 g/mol) is a pyrazole-derived allylamine building block that features a fully methyl-substituted pyrazole core and a reactive E‑prop‑2‑en‑1‑amine side chain [1]. The compound is commercially available at ≥97% purity from multiple specialist suppliers and is furnished with full analytical quality assurance . Its structural motif (1,3,5‑trimethylpyrazol‑4‑yl) appears in potent and selective 5‑HT₇ serotonin receptor agonists such as AS‑19 and E‑55888, underscoring its relevance in CNS‑active drug discovery and chemical biology probe development [1].

Why 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine Cannot Be Replaced by Mono‑Methyl, Des‑Methyl, or Saturated‑Chain Pyrazole Analogs


The 1,3,5‑trimethyl substitution pattern on the pyrazole ring is not merely incremental decoration—it drives the lipophilicity, steric profile, and receptor‑binding competence of derivatives. In the well‑characterised 5‑HT₇ agonist AS‑19, the 1,3,5‑trimethylpyrazol‑4‑yl moiety delivers an IC₅₀ of 0.83 nM and Ki of 0.6 nM with 100‑ to 800‑fold selectivity over off‑target serotonin receptors . Replacing the trimethylpyrazole with a mono‑methyl or unsubstituted pyrazole collapses this affinity and selectivity because the methyl groups fill a lipophilic pocket and restrict rotational freedom. Moreover, the allylic amine side chain provides a unique dual‑reactivity handle (basic amine for salt formation/coupling plus an electron‑rich alkene for click chemistry or olefin metathesis) that is absent in the saturated propyl‑amino linker analog (CAS 956372-59-1) [1]. These structural distinctions make generic in‑class substitution an unquantifiable risk without re‑validation of potency, selectivity, metabolic stability, and synthetic productivity.

Quantitative Comparator Evidence for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine Versus Close Analogs


5-HT₇ Receptor Pharmacophore Contribution: Trimethylpyrazole vs. Mono‑Methyl or Unsubstituted Pyrazole

The 1,3,5‑trimethylpyrazol‑4‑yl moiety, when incorporated into the full agonist scaffold AS‑19, drives high‑affinity 5‑HT₇ receptor engagement (IC₅₀ = 0.83 nM, Ki = 0.6 nM) and discrimination against 5‑HT₁A (Ki = 89.7 nM, 150‑fold), 5‑HT₁B (Ki = 490 nM, 817‑fold), 5‑HT₁D (Ki = 6.6 nM, 11‑fold), and 5‑HT₅A (Ki = 98.5 nM, 164‑fold) . In published structure‑activity relationship (SAR) studies of pyrazole‑containing 5‑HT₇ ligands, progressive des‑methylation progressively erodes receptor affinity; the unsubstituted pyrazole or 3,5‑dimethyl analog typically yields IC₅₀ values in the micromolar range [1]. This class‑level inference positions the 1,3,5‑trimethylpyrazol‑4‑yl group as a privileged fragment for CNS‑active 5‑HT₇ programmes, making the target compound the correct entry point for synthesis of exploratory agonists.

Serotonin receptor agonism CNS pharmacology Selectivity profiling

Lipophilicity Enhancement: Trimethylpyrazole Core LogP vs. Mono‑Methylpyrazole

The measured LogP of 1,3,5‑trimethylpyrazole is 1.09 (ACD/LogP) , whereas 1‑methylpyrazole has a LogP of 0.42 . The additional two methyl groups increase lipophilicity by ~0.67 log units, corresponding to a ~4.7‑fold increase in octanol/water partition coefficient. When the allylamine side chain is appended, the differential is predicted to be even larger (cLogP for the target compound is estimated at 1.8–2.2 vs. ~1.1 for the mono‑methyl analog) [1]. In CNS drug discovery, a LogP increase of 0.5–1.0 units correlates with improved passive membrane permeability and blood–brain barrier penetration, provided that the compound remains within the 1–3 LogP optimal window.

Physicochemical properties CNS drug design Lipophilicity Permeability

Purity Specification: ≥97% Assured vs. Typical Analog Quality

3‑(1,3,5‑Trimethyl‑1H‑pyrazol‑4‑yl)prop‑2‑en‑1‑amine is commercially supplied at a minimum purity of 97% (AKSci, San Francisco Bay) and 98% (LeYan, Shanghai) , with certificates of analysis (COA) and safety data sheets (SDS) available on request. In contrast, the closest mono‑methyl analog (3‑(1‑methyl‑1H‑pyrazol‑4‑yl)prop‑2‑en‑1‑amine, CAS 1344742‑60‑4) is typically listed at 95–97% purity across major catalogues . The 1–2% purity differential may appear small, but for fragment‑based screening, parallel library synthesis, or multi‑step coupling where impurities accumulate, the higher specification reduces the probability of off‑pathway side products and simplifies downstream purification.

Quality control Procurement specification Building block purity

Allylic Amine Reactivity: Click Chemistry and Cross‑Coupling Advantage Over Saturated‑Chain Analog

The prop‑2‑en‑1‑amine (allylamine) side chain of the target compound provides a reactive terminal alkene that is absent in the saturated propan‑1‑amine analog (3‑(1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)propan‑1‑amine, CAS 956372‑59‑1). This alkene enables thiol‑ene click chemistry (radical‑mediated hydrothiolation), ruthenium‑catalysed olefin cross‑metathesis for structural diversification, and Pd‑catalysed Heck or Suzuki‑Miyaura couplings at the allylic position . In reported syntheses of pyrazole‑containing kinase inhibitors, the allylic amine has been used to construct elaborated scaffolds in 2–3 fewer synthetic steps than would be required with the saturated linker [1]. The saturated analog is limited to nucleophilic amine reactivity alone, reducing its utility in convergent, late‑stage diversification strategies.

Click chemistry Bioconjugation Chemical reactivity Olefin metathesis

Antinociceptive Pharmacophore Validation: 1,3,5‑Trimethylpyrazole Scaffold vs. 3,5‑Dimethylpyrazole

In a comparative scaffold study by Kocyigit‑Kaymakcioglu et al. (2008), a series of N‑(3,5‑di‑ and 1,3,5‑trimethylpyrazol‑4‑yl)‑4‑substituted benzamide derivatives were tested in the hotplate and tail‑immersion antinociceptive assays at 100 mg/kg ip [1]. The most active compound, N‑(1,3,5‑trimethylpyrazol‑4‑yl)‑4‑bromobenzamide (compound 10), demonstrated significant antinociceptive activity with an onset at 30 minutes that was sustained through 150 minutes post‑dose, in both assays. The 3,5‑dimethylpyrazole counterparts (lacking the N‑methyl group) consistently showed weaker and shorter‑duration activity across the same tests. While the target compound is the allylamine precursor rather than the benzamide itself, it provides the identical 1,3,5‑trimethylpyrazole‑4‑yl core needed to elaborate similarly potent amide pharmacophores.

Antinociceptive activity Analgesic drug discovery Pyrazole amide derivatives

Specialised Application Scenarios for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine Based on Quantitative Evidence


CNS Drug Discovery: Serotonin 5-HT₇ Receptor Agonist Synthesis

The trimethylpyrazole core of the target compound is validated as a key pharmacophoric element in 5‑HT₇ agonists AS‑19 and E‑55888 (IC₅₀ 0.83 nM, high selectivity over 5‑HT₁A, 5‑HT₁B, 5‑HT₁D, 5‑HT₅A). Using this compound as the fragment entry point, medicinal chemists can directly install the affinity‑conferring moiety without iterative methyl‑scanning SAR that would be required with the mono‑methyl analog. The allylamine handle further permits late‑stage diversification via amide coupling or reductive amination to explore substitution vectors around the tetrahydronaphthalene or phenethylamine templates .

Parallel Fragment Library Construction via Click Chemistry

Thanks to its dual reactive handles (primary amine + E‑alkene), 3‑(1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)prop‑2‑en‑1‑amine is uniquely suited for fragment‑based drug discovery (FBDD) library construction. The amine can be rapidly acylated or sulfonylated, while the allylic alkene participates in thiol‑ene or inverse‑electron‑demand Diels–Alder reactions to generate structurally diverse, three‑dimensional fragment collections. The saturated‑chain analog cannot enter these orthogonal pathways, limiting library diversity .

Kinase Inhibitor Lead Optimisation

Crystallographic studies of MerTK kinase domain with a type 1.5 inhibitor containing a tri‑methyl pyrazole group (PDB 7OLX) demonstrate that the 1,3,5‑trimethylpyrazole ring occupies a well‑defined lipophilic sub‑pocket. The target allylamine compound serves as an ideal precursor for synthesising analogs of this inhibitor class, where the trimethyl pattern is essential for filling the hydrophobic cavity—mono‑methyl or des‑methyl pyrazoles would leave an unsatisfied volume of ~30–40 ų, predicted to reduce binding enthalpy [1].

Antinociceptive Agent Development

Building on the demonstrated antinociceptive scaffold (hotplate and tail‑immersion tests showing efficacy from 30–150 min for N‑(1,3,5‑trimethylpyrazol‑4‑yl)‑4‑bromobenzamide), the target compound can be used to generate focused arrays of amide, urea, or sulfonamide derivatives. The trimethylpyrazole core provides a longer duration of action compared to the 3,5‑dimethyl scaffold, making it a superior choice for analgesic lead generation programmes that aim for sustained in vivo efficacy [2].

Quote Request

Request a Quote for 3-(1,3,5-Trimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.